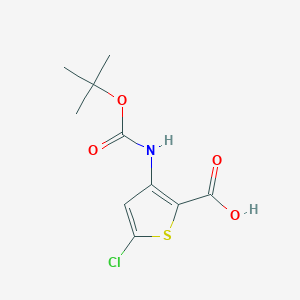

3-((tert-Butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid

Beschreibung

3-((tert-Butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group at position 3, a chlorine atom at position 5, and a carboxylic acid group at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and anticancer agents, owing to its dual functional groups (amine and carboxylic acid) and aromatic stability .

Key physicochemical properties (calculated):

Eigenschaften

IUPAC Name |

5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-10(2,3)16-9(15)12-5-4-6(11)17-7(5)8(13)14/h4H,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUBPEVUSFXHAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC(=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-((tert-Butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available thiophene derivatives. One common route includes:

Nitration and Reduction: Thiophene is first nitrated to introduce a nitro group, which is then reduced to an amino group.

Chlorination: The amino-thiophene derivative is chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS).

Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps, and automated systems for protection and carboxylation to ensure high yield and purity.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro reduction.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino-thiophene derivatives.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-((tert-Butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Potential use in the development of bioactive molecules due to its structural similarity to biologically active thiophenes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical interactions.

Vergleich Mit ähnlichen Verbindungen

3-((tert-Butoxycarbonyl)amino)-5-(4-chlorophenyl)thiophene-2-carboxylic Acid

Key Differences :

- Substituent : A 4-chlorophenyl group replaces the single chlorine atom at position 3.

- Molecular weight : 353.05 g/mol (vs. ~292.7 g/mol for the target compound).

- Hydrophobicity : Higher XlogP (4.9) due to the aromatic chlorophenyl group .

- Applications : The bulky chlorophenyl group may enhance binding to hydrophobic enzyme pockets, making it suitable for targeted inhibitor design.

3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid

Key Differences :

- Core structure : Benzene ring instead of thiophene.

- Substituent : Hydroxyl (-OH) at position 5 vs. chlorine.

- Molecular weight : 253.25 g/mol (lower due to absence of sulfur and chlorine).

- Solubility : Higher polarity (hydroxyl group increases hydrogen bonding) .

- Reactivity : The hydroxyl group may participate in conjugation or oxidation reactions, unlike the inert chlorine in the target compound.

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid

Key Differences :

- Backbone: Propanoic acid chain vs. thiophene ring.

- Substituent : 4-iodophenyl group introduces steric bulk and heavy atom effects.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

Electronic Effects : The thiophene ring in the target compound offers moderate aromaticity compared to benzene, balancing stability and reactivity. Chlorine’s electron-withdrawing nature enhances electrophilic substitution at position 4 .

Boc Group Utility : The Boc-protected amine ensures stability during synthesis, with deprotection achievable under acidic conditions (e.g., TFA), a feature shared across all compared compounds .

Biological Relevance : Chlorine-substituted thiophenes exhibit improved membrane permeability compared to hydroxylated analogs, making them preferable in CNS-targeted drug design .

Biologische Aktivität

3-((tert-Butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : 3-((tert-butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid

- Molecular Formula : C10H10ClNO4S

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on different biological systems, including antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial Activity

In a study examining the antimicrobial properties of various thiophene derivatives, it was found that 3-((tert-butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has potential as an antimicrobial agent.

Anticancer Activity

Research has also highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms that require further investigation.

The mechanism by which 3-((tert-butoxycarbonyl)amino)-5-chlorothiophene-2-carboxylic acid exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cellular processes.

- Interaction with Cellular Targets : It may bind to specific receptors or proteins within cells, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multidrug-resistant strains of bacteria. The researchers noted a synergistic effect when combined with conventional antibiotics, suggesting a potential for use in combination therapies.

- Cancer Cell Line Analysis : Another study focused on the effect of this compound on apoptosis markers in cancer cell lines. The results indicated increased levels of caspase activation and PARP cleavage, which are indicative of apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.